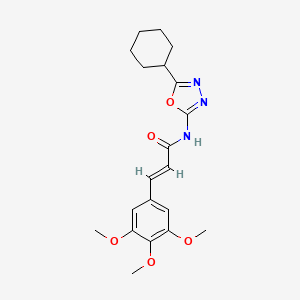

(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-25-15-11-13(12-16(26-2)18(15)27-3)9-10-17(24)21-20-23-22-19(28-20)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3,(H,21,23,24)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTDNVUFBBMUCK-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the cyclohexyl group:

Formation of the prop-2-enamide linkage: This involves the reaction of the oxadiazole intermediate with a suitable acrylamide derivative, typically under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the cyclohexyl ring.

Reduction: Reduction reactions may target the oxadiazole ring or the prop-2-enamide linkage.

Substitution: The compound can undergo substitution reactions, especially at the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated by reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine has applications across chemistry, biology, medicine, and industry, stemming from its unique chemical structure featuring a piperidine ring, a pyrazole moiety, and a trifluoromethyl group.

Scientific Research Applications

Chemistry

- Building block for synthesis 1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine serves as a building block in the synthesis of complex molecules.

- Ligand in coordination chemistry This compound is also used as a ligand in coordination chemistry.

Biology

- Enzyme inhibition and receptor binding The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

- Biological activities Compounds with similar structures exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal properties. The pyrazole ring in the compound could potentially interact with various biological targets, leading to a range of biological effects.

Medicine

- Pharmaceutical agent Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

- GPBA partial agonist A novel partial agonist of GPBA reduces blood glucose level in a murine glucose tolerance test .

Industry

- Development of new materials It is used in the development of new materials.

- Intermediate in synthesis It also serves as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of “(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it functions as a receptor modulator, it may interact with specific receptor sites to alter cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and synthetic distinctions between the target compound and analogues from the literature:

Analysis of Structural Features

Heterocycle Core :

- The target’s 1,3,4-oxadiazole ring (O, N-rich) contrasts with the 1,3,4-thiadiazole (S-containing) in , which may alter electronic properties and bioavailability. Sulfur increases polarizability but reduces metabolic stability compared to oxygen .

- Oxazolone derivatives (e.g., ) lack the oxadiazole’s stability but offer reactivity for further functionalization.

- Substituent Effects: The 3,4,5-trimethoxyphenyl group (target) is associated with tubulin polymerization inhibition in combretastatin analogues , whereas 4-hexyloxy-3-methoxyphenyl () introduces a long alkyl chain, enhancing lipophilicity and possibly prolonging half-life.

Synthetic Routes :

- The target compound likely shares synthesis steps with , where oxazolone intermediates react with hydrazides under reflux. However, the cyclohexyl substitution may require specialized cyclohexane-derived hydrazides .

- Sulfanyl-linked oxadiazoles () involve CS2 and Na2CO3, introducing a sulfanyl spacer that could influence conformational flexibility .

Implications of Structural Variations

- The cyclohexyl group may improve blood-brain barrier penetration compared to smaller substituents.

- Pharmacokinetics : The hexyloxy chain in increases molecular weight and logP, which could enhance tissue distribution but reduce solubility. In contrast, the target’s cyclohexyl group balances lipophilicity without excessive bulk.

- Stability : Thiadiazoles () are prone to oxidative metabolism, whereas oxadiazoles (target) exhibit greater stability, favoring oral bioavailability.

Biological Activity

The compound (2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process that includes the formation of the oxadiazole ring and subsequent modifications to introduce the cyclohexyl and trimethoxyphenyl groups. Various synthetic routes have been reported in the literature, often highlighting the efficiency and yield of the reactions used.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | A549 (Lung) | 12.5 | Apoptosis induction |

| 2 | MCF-7 (Breast) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been documented. The presence of specific functional groups enhances their ability to disrupt microbial cell membranes and inhibit growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Studies have shown that the compound exhibits greater antimicrobial activity compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

Compounds within this class have been evaluated for their anti-inflammatory properties. In vitro assays revealed that they can effectively reduce pro-inflammatory cytokine production in activated macrophages.

Case Studies

- Cytotoxicity Studies : A study conducted on various oxadiazole derivatives demonstrated that specific substitutions at the 5-position significantly enhance cytotoxicity against L929 fibroblast cells. The most active derivatives were tested at varying concentrations to determine their effects on cell viability over 24 and 48 hours .

- Antidiabetic Activity : Another investigation focused on the antidiabetic potential of related compounds showed that they could significantly lower blood glucose levels in diabetic models. The mechanism was attributed to enhanced insulin sensitivity and glucose uptake by cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.